2-(2,6-Dioxopiperidin-1-yl)acetic acid

Overview

Description

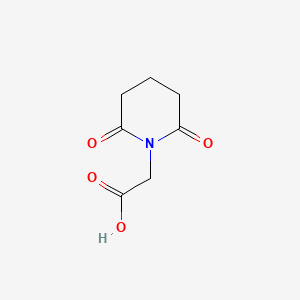

2-(2,6-Dioxopiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol It is characterized by the presence of a piperidine ring with two keto groups at positions 2 and 6, and an acetic acid moiety attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-1-yl)acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the use of piperidine-2,6-dione as a starting material, which is reacted with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.

Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

2-(2,6-Dioxopiperidin-1-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and thereby influencing various biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .

Comparison with Similar Compounds

Similar Compounds

2-(2,6-Dimethylpiperidin-1-yl)acetic acid: This compound has similar structural features but with methyl groups at positions 2 and 6 instead of keto groups.

2-(2,6-Dioxopiperidin-3-yl)acetic acid: Similar to 2-(2,6-Dioxopiperidin-1-yl)acetic acid but with the acetic acid moiety attached at position 3 of the piperidine ring.

Uniqueness

This compound is unique due to the presence of keto groups at positions 2 and 6, which confer specific chemical reactivity and biological activity.

Biological Activity

2-(2,6-Dioxopiperidin-1-yl)acetic acid, also known by its CAS number 147104-12-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with two carbonyl groups and an acetic acid moiety. Its structural characteristics contribute to its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

- Cytokine Modulation : It has been reported to reduce levels of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses and cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell signaling pathways that promote cancer cell growth.

- Cytokine Inhibition : By reducing TNF-α levels, it may mitigate inflammatory responses associated with tumor growth.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several compounds similar to this compound against ovarian cancer cell lines (OVCAR5 and SKOV3). The results indicated significant reductions in cell viability at concentrations ranging from 0.1 to 10 μM. Notably, the compound demonstrated a concentration-dependent response with maximum efficacy observed at lower concentrations over a 24-hour period .

Cytokine Modulation

In another study focusing on the modulation of TNF-α levels, it was found that this compound effectively inhibited TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The IC50 value for TNF-α inhibition was reported as 0.76 ± 0.08 µM, indicating potent anti-inflammatory properties .

Data Table: Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | OVCAR5 | 10 | |

| Antiproliferative | SKOV3 | 10 | |

| TNF-α Inhibition | PBMCs | 0.76 ± 0.08 |

Discussion

The diverse biological activities of this compound suggest its potential as a therapeutic agent in oncology and inflammatory diseases. Its ability to inhibit cell proliferation and modulate cytokine levels highlights its relevance in drug development.

Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by the compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced bioactivity.

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 2-(2,6-Dioxopiperidin-1-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 2,6-dioxopiperidine with a protected acetic acid derivative (e.g., bromoacetic acid) under basic conditions. Key steps include:

- Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.

- Temperature Control : Maintaining 0–5°C during activation to minimize side reactions.

- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate the product from byproducts such as unreacted starting materials or dimerized species .

Yield optimization requires balancing pH (neutral to mildly basic) and solvent polarity (e.g., DMF or THF). Excess piperidine derivative (1.2–1.5 eq) improves conversion rates .

Q. Advanced: How can computational methods be integrated to optimize the reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates, enabling identification of low-energy pathways. For example:

- Reaction Design : Use ICReDD’s workflow to simulate nucleophilic substitution at the acetic acid moiety, prioritizing solvents with high dielectric constants (ε > 15) to stabilize charged intermediates .

- Feedback Loops : Experimental data (e.g., NMR kinetics) refine computational models, narrowing optimal conditions (e.g., 60°C in acetonitrile for 8 hours achieves >90% conversion) .

Q. Basic: What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR should show peaks for the piperidine ring (δ 2.8–3.2 ppm, multiplet) and acetic acid backbone (δ 3.5–4.0 ppm, singlet). C NMR confirms carbonyl groups (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 201.0648) and fragments (e.g., loss of CO at m/z 157.0974) .

Q. Advanced: What strategies resolve discrepancies in solubility data for this compound across different solvent systems?

Methodological Answer:

- Factorial Design : Conduct a 2 factorial experiment varying solvent polarity (log P), temperature, and pH. For instance, solubility in DMSO (log P = −1.3) is 25 mg/mL at 25°C, but drops to 5 mg/mL in water (pH 7) due to zwitterionic aggregation .

- Contradiction Analysis : Use ANOVA to identify outliers. Discrepancies often arise from incomplete equilibration; sonicate samples for 30 minutes before UV-Vis quantification .

Q. Advanced: How can theoretical frameworks (e.g., Hammett plots) predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Hammett Analysis : Correlate σ values of substituents on the piperidine ring with reaction rates. Electron-withdrawing groups (σ > 0) at the 3-position increase electrophilicity of the carbonyl, accelerating substitution (e.g., k = 0.45 min for –NO vs. 0.12 min for –OCH) .

- DFT Modeling : Calculate Fukui indices to identify nucleophilic attack sites. The carbonyl carbon (f = 0.32) is more reactive than the adjacent nitrogen (f = 0.18) .

Q. Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility : pH-dependent solubility peaks at pH 6.5 (15 mg/mL) due to zwitterionic stabilization. In PBS (pH 7.4), solubility drops to 3 mg/mL, requiring co-solvents like PEG-400 .

- Stability : Degrades via hydrolysis at >40°C (t = 72 hours at 25°C vs. 12 hours at 50°C). Stabilize with lyophilization or storage in anhydrous DMSO .

Q. Advanced: How does structural modification of the piperidine ring influence the biological activity of this compound derivatives?

Methodological Answer:

- SAR Studies : Introduce substituents at the 3-position to modulate lipophilicity (clogP) and target binding. For example:

- –CH (clogP = 1.2): IC = 12 µM (HDAC inhibition).

–CF (clogP = 2.1): IC = 3 µM due to enhanced hydrophobic interactions .

- –CH (clogP = 1.2): IC = 12 µM (HDAC inhibition).

- Crystallography : Co-crystallize derivatives with HDAC8 to identify key hydrogen bonds (e.g., piperidine N–H with Asp101) .

Q. Advanced: What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:

- Probit Analysis : Fit sigmoidal curves to LC data (e.g., LC = 45 µM in HEK293 cells). Use the Likelihood Ratio Test to compare models .

- Bootstrap Resampling : Estimate confidence intervals for EC values, reducing bias from non-normal distributions .

Q. Basic: How can researchers validate the purity of this compound before in vitro assays?

Methodological Answer:

- HPLC-UV : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 minutes). Purity >98% requires a single peak (retention time = 8.2 min) with AUC ≥99% .

- Elemental Analysis : Match calculated (C: 53.8%, H: 6.5%, N: 6.9%) and observed values (Δ < 0.4%) .

Q. Advanced: What collaborative approaches combine experimental and computational tools to study the compound’s mechanism in proteasome inhibition?

Methodological Answer:

- Hybrid Workflow :

- Docking Simulations (AutoDock Vina) : Identify binding poses in the 20S proteasome β5 subunit (ΔG = −9.2 kcal/mol).

- Isothermal Titration Calorimetry (ITC) : Validate K = 2.3 µM, ΔH = −15.6 kJ/mol .

- MD Simulations (GROMACS) : Track binding stability over 100 ns; RMSD < 1.5 Å confirms sustained interactions .

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-2-1-3-6(10)8(5)4-7(11)12/h1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSJKTIGAIAJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.